Samreen Salam,
Zarmin Iqbal,
Aijaz Ahmed Khan,
Riaz Mahmood
PMID: 34446191
DOI:
10.1016/j.pestbp.2021.104915
Abstract
Pesticides are extensively employed worldwide, especially in agriculture to control weeds, insect infestation and diseases. Besides their targets, pesticides can also affect the health of non-target organisms, including humans The present study was conducted to study the effect of oral exposure of thiram, a dithiocarbamate fungicide, on the intestine of rats. Male rats were administered thiram at doses of 100, 250, 500 and 750 mg/kg body weight for 4 days. This treatment reduced cellular glutathione, total sulfhydryl groups but enhanced protein carbonyl content and hydrogen peroxide levels. In addition, the activities of all major antioxidant enzymes (catalase, thioredoxin reductase, glutathione peroxidase and glutathione-S-transferase) except superoxide dismutase were decreased. The antioxidant power of the intestine was impaired lowering the metal-reducing and free radical quenching ability. Administration of thiram also led to inhibition of intestinal brush border membrane enzymes, alkaline phosphatase, γ-glutamyl transferase, leucine aminopeptidase and sucrase. Activities of enzymes of pentose phosphate pathway, citric acid cycle, glycolysis and gluconeogenesis were also inhibited. Histopathology showed extensive damage in the intestine of thiram-treated rats at higher doses. All the observed effects were in a thiram dose-dependent manner. The results of this study show that thiram causes significant oxidative damage in the rat intestine which is associated with the marked impairment in the antioxidant defense system.
Xuxin Wang,
Shukun Zhou,
Xiaomin Li,
Qinghe Zhang
PMID: 34227326
DOI:
10.3724/SP.J.1123.2020.07024
Abstract
Thiram is an important dithiocarbamate (DTC) fungicide. In the United States and the European Union, the limit range of thiram is 0.1-15 mg/kg in fruits and vegetables, but there is no specific limit for grains. The maximum residue limit (MRL) for wheat is 1 mg/kg (calculated as carbon disulfide, CS
) in the National Food Safety Standard (GB 2763-2019). At present, the relevant regulation methods in China are targeted at the detection of dithiocarbamates and are incapable of detecting thiram specifically. CS
is produced by the reaction of dithiocarbamate and acid, and it is then determined by spectrophotometry or GC; this renders the quantification of dithiocarbamate indirect. HPLC and HPLC-MS/MS methods are also reported for the detection of thiram. Most of the literature focuses on the determination of thiram in vegetables, fruits, soil, etc. In these methods, thiram is converted into dimethyldithiocarbamate (DMD) anions in an alkaline buffer solution, and DMD can be determined by HPLC-UV or LC-MS. However, ziram can also be converted into the DMD anion under alkaline conditions. Therefore, thiram cannot be distinguished from ziram, and this may produce false-positive results. Research has shown that in the presence of sulfite, thiram is converted into a DMD-sulfite adduct, which can be a marker for the selective determination of thiram. Furthermore, thiram can be directly detected by HPLC and HPLC-MS/MS after extraction with dichloromethane, chloroform, hexane, cyclohexane, ethyl acetate, or methanol and clean-up by solid phase extraction in vegetables and fruits. However, until now, few studies have reported the determination of thiram in wheat flour and flour improvers. Therefore, it is of great importance to develop a method for thiram in wheat flour. In this study, an analytical method based on HPLC-DAD was developed for the determination of thiram in wheat flour and flour improvers. The wheat flour and flour improver samples were extracted using acetonitrile. After shaking for 15 min, the samples were ultrasonicated for 10 min in an ice-water bath. The supernatant was filtered before separation on a ZORBAX plus-C18 column (150 mm×4.6 mm, 5 μm). The samples were eluted with a water-acetonitrile solvent system and detected at 280 nm. In this research, the extraction solvent, extraction solvent volume, ultrasonic conditions, chromatographic column, determination wavelength, and mobile phase were optimized. The retention times and UV spectra were used for qualitative analysis, and the external standard method was used to quantify thiram. Stability tests of standard stock solutions, a series of standard solutions, and extraction solutions were also performed. The standard stock solutions could be stored for at least 21 d, and the series of standard solutions could be stored for 14 d under refrigeration at 4 ℃. The standard solution was either exposed to light at room temperature for 4 h or kept in dark at room temperature for 48 h, and no obvious degradation was observed. This revealed that thiram was stable in acetonitrile solution during our investigation. It was suggested that the extraction solution should be analyzed as soon as possible. The linear range was 0.30-30.0 μg/mL. The peak area of the analyte showed a good linear relationship with its corresponding concentration, and the correlation coefficient (
) was 0.99999. When the spiked levels were 1.5, 3.0, and 15 mg/kg, the spiked recoveries of thiram were 89.6%-98.3%, with relative standard deviations of 1.6%-3.9% (
=6). The limits of determination and quantification for thiram were 0.5 mg/kg and 1.5 mg/kg, respectively. The results revealed that this method is simple, rapid, and specific, in addition to having high precision, good repeatability, and a low limit of detection. The method is thus suitable for the daily routine analysis of thiram in wheat flour and flour improvers.
Jian Zhu,
Shuang Zhang,
Guo-Jun Weng,
Jian-Jun Li,
Jun-Wu Zhao
PMID: 34198118
DOI:
10.1016/j.saa.2021.120108
Abstract
By using gold nanorods with silver coating as the sacrificial templates, we prepared spiky yolk-shell AuAg bimetallic nanorods with uniform interior gap via galvanic replacement reaction. The length and number of Au tips of the spiky yolk-shell AuAg nanorods can be tuned simultaneously by altering HAuCl
volume. The influence of HAuCl
volume and the sliver layer thickness on the SERS activity of spiky yolk-shell AuAg nanorods are studied. When the sliver layer is thin, the interior gap has not been shielded completely and the outer shell has obvious tips, thus the surface-enhanced Raman scattering (SERS) activity has the strongest enhancement with an enhancement factor (EF) of 4.9 × 10
. The spiky yolk-shell AuAg nanorods with the strongest SERS activity are used as SERS substrates to detect thiram. The results demonstrate that the SERS intensity increases linearly with the logarithmic concentration of thiram in the range of 10
M to 10
M. The detection limit is as low as 97 nM, which is lower than the maximum pesticide residue limit (29 µM) in fruits stipulated by the US Environmental Protection Agency (EPA). Therefore, the spiky yolk-shell AuAg bimetallic nanorods have important practical application value in pesticide detection.
Liming Jiang,
Yiyong Luo,
Xuebin Cao,
Wen Liu,
Gang Song,
Zhizhen Zhang
PMID: 34057545
DOI:
10.1007/s00203-021-02404-5
Abstract
Lactobacillus plantarum is one of common probiotics in fermented foods. Quorum sensing (QS) is a common communication way within bacteria. It is not clear whether the probiotic properties of L. plantarum mediated by QS. Here, Lb. plantarum YM-4-3 was examined for resistance of pH, bile, antimicrobial and luxS gene expression pattern. The study found that: (1) the supernatant of YM-4-3 had bacteriostatic effect to Escherichia coli O157:H7, Listeria monocytogenes and Staphylococcus aureus; (2) Lb. plantarum YM-4-3 shown tolerance property to the strongest acid culture that pH value of 3; (3) the bile tolerance of Lb. plantarum YM-4-3 was significant difference with the growth stage, the early exponential phase of the growth culture can tolerate bile of 0.4% (w/v), while the stationary growth stage can only tolerate bile of 0.2%; (4) Lb. plantarum YM-4-3 luxS gene was contrary expression along with the growth. (5) Compared with the wild-type strain, the adhesion ability of Lb. plantarum YM-4-3 ΔluxS was decreased obviously. These results showed that AI-2 LuxS quorum sensing system mediating Lb. plantarum acid, bile tolerance, antimicrobial and adhesion of probiotics.
Fei-Yu Wang,
Yue Ren,
Ri-Tong Lan,
Wan-Qun Fu,
Zi-Jian Chen,
Shishu Huang,
Rizwan M Gul,
Jing Wang,
Jia-Zhuang Xu,
Zhong-Ming Li
PMID: 33947540
DOI:
10.1016/j.msec.2021.112040
Abstract
To avoid catastrophic bacterial infection in prosthesis failure, ultrahigh molecular weight polyethylene (UHMWPE), a common bearing material of artificial joints, has been formulated with antibiotics to eliminate bacteria locally at the implant site. However, the pressing issues regarding cytotoxic effects and evolution of drug resistant bacteria necessitates the development of bio-friendly bacteriostat with long bacteriostatic efficacy. Herein, tea polyphenol extracted from nature source was introduced in UHMWPE as a biogenic antimicrobial. Controlled antimicrobial activity was achieved by chemical crosslinking to regulate the release of the tea polyphenol. In addition, the crosslinking efficiency of UHMWPE blends with high loaded tea polyphenol was significantly improved in comparison to radiation crosslinking. The immobilized tea polyphenols also enhanced the oxidation stability of the UHMWPE, which is essential to prolong the service life in vivo and the storage time in vitro. The blends presented good biocompatibility, despite cell repellent on the highly crosslinked surface. Chemically crosslinked tea polyphenol/UHMWPE exhibited feasible properties for total joint implants, which is promising for clinical application.
Muhammad Fakhar-E-Alam Kulyar,
Wangyuan Yao,
Yanmei Ding,
Haitao Du,
Kun Li,
Lihong Zhang,
Aoyun Li,
Pan Huachun,
Muhammad Waqas,
Khalid Mehmood,
Jiakui Li
PMID: 33647747
DOI:
10.1016/j.ecoenv.2021.112059
Abstract
Tibial dyschondroplasia (TD) is a metabolic disease of young poultry that affects bone andcartilage's growth. It mostly occurs in broilers due to thiram toxicity in the feed. In this disease, tibial cartilage is not yet ripe for ossification, but it also results in lameness, death, and moral convictions of commercial poultry due to numerous apoptotic changes on cell level. These changes serve a cardinal role in this situation. Many potential problems indicate that chlorogenic acid (CGA) performs an extensive role in controlling apoptosis's perception. However, the actual role of CGA in TD affected chondrocytes in-vitro is still unidentified. The current study investigates the imperceptible insight of CGA on chondrocyte's apoptosis via B-cell lymphoma 2 (Bcl-2), Bcl-2 associated x-protein (Bax), and Caspase-3 with CD147 signalling. The expression of these markers was investigated by Immunofluorescence, western blot analysis, and reverse transcription-quantitative polymerase chain (RT-qPCR). Chondrocytes from the growth plate of tibia were isolated, cultured, and processed. A sub-lethal thiram (2.5 μg/mL) was used to induce cytotoxicity and then treated with an optimum dose (40 μg/ mL) of CGA. According to the results, thiram distorted chondrocyte cells with enhanced apoptotic rate. But, in case of CGA, high expression of CD147 enhanced cell viability of chondrocytes, accompanied by downregulation of Bax/Caspase-3 signalling with the upregulation of Bcl-2. The first possibility has ruled out in the present study by the observation that the cells apoptosis marker, Caspase-3 showed a significant change in CD147 overexpressing cells. Conversely, immunodepletion of CD147 with enhanced cleavage of Caspase-3, indicating the activation of apoptosis in chondrocytes cells. Therefore, these findings suggest a novel insight about CD147 in thiram induced TD about the regulation of Bcl-2/Bax/Caspase-3 apoptosis-signalling axis.
Shuang Gao,
Yanyan Liu,
Jingyu Jiang,
Xiaoming Li,
Fei Ye,
Ying Fu,
Lixia Zhao
PMID: 33621750
DOI:
10.1016/j.colsurfb.2021.111625
Abstract
The electrospinning of thiram/hydroxypropyl-β-cyclodextrin inclusion complex nanofiber (thiram/HPβCD-IC-NF) was produced for establishing a quick dissolving water-based drug delivery system. As a dithiocarbamate broad-spectrum fungicide, thiram is insoluble in water. High-concentration HPβCD solutions (180 %, w/v) were applied in thiram/HPβCD systems to implement electrospinning with no extra polymer matrix added. The formation of thiram/HPβCD-IC-NF was identified by Fourier transform infrared spectroscopy, X-ray diffraction as well as nuclear magnetic resonance. Phase solubility study proved HPβCD played a huge role in the improvement in solubility of thiram, and thiram/HPβCD-IC-NF showed an excellent dissolution rate. Scanning electron microscopy was used to examine the configuration of surface of thiram/HPβCD-IC-NF, which exhibited that thiram/HPβCD-IC-NF was uniform and beadless. In addition, thiram/HPβCD-IC-NF exhibited better antifungal activity and thermal stability than pure thiram. In summary, thiram/HPβCD-IC-NF drug delivery system contributed to water solubility, thermal stability and antifungal activity of thiram. It could provide a new idea for the development of new formulations of rapidly dissolving green pesticides, and made efforts to promote the sustainable development of agriculture.
Nisar Hussain,
Hongbin Pu,
Da-Wen Sun
PMID: 33609938
DOI:
10.1016/j.foodchem.2021.129025
Abstract
Silver-coated gold nanoparticles (Au@AgNPs) were optimized with different gold (Au) core sizes and modified surface with mercaptooctane (MCO) to determine fungicide residues in pear fruit extracts. The developed MCO/Au@AgNPs with a gold core size of 28 nm and silver shell thickness of 6 nm exhibited high sensitivity and significant enhancement of Raman scattering in detecting tricyclazole (TCZ) and thiram fungicides in standard and pear fruit samples. The detection limits for TCZ and thiram in the pear fruit extracts were 0.005 and 0.003 ppm with coefficients of determination of (R
) of 0.9984 and 0.9971, percent recovery ranging from 82.7 to 107.4% and 80.7 to 109.8%, and relative standard deviation (RSD) of 1.5 to 7.9% and 3.7 to 9.5%, respectively. Results showed that this easily prepared method could be employed as SERS active platforms for the rapid assessment of trace contaminants of agrochemicals in agriculture production.
Harmke S Siebe,
Qinglu Chen,
Xinyuan Li,
Yikai Xu,
Wesley R Browne,
Steven E J Bell
PMID: 33426548
DOI:
10.1039/d0an02103b
Abstract
Surface-enhanced Raman spectroscopy (SERS) is an emerging analytical technique for chemical analysis, which is favourable due to its combination of short measurement time, high sensitivity and molecular specificity. However, the application of SERS is still limited, largely because in real samples the analyte is often present in a complex matrix that contains micro/macro particles that block the probe laser, as well as molecular contaminants that compete for the enhancing surface. Here, we show a simple and scalable spray-deposition technique to fabricate SERS-active paper substrates which combine sample filtration and enhancement in a single material. Unlike previous spray-deposition methods, in which simple colloidal nanoparticles were sprayed onto solid surfaces, here the colloidal nanoparticles are mixed with hydroxyethyl cellulose (HEC) polymer before application. This leads to significantly improved uniformity in the distribution of enhancing particles as the film dries on the substrate surface. Importantly, the polymer matrix also protects the enhancing particles from air-oxidation during storage but releases them to provide SERS enhancement when the film is rehydrated. These SERS-paper substrates are highly active and a model analyte, crystal violet, was detected down to 4 ng in 10 μL of sample with less than 20% point-by-point signal deviation. The filter paper and HEC effectively filter out both interfering micro/macro particles and molecular (protein) contaminants, allowing the SERS-paper substrates to be used for SERS detection of thiram in mud and melamine in the presence of protein down to nanogram levels without sample pre-treatment or purification.
Shu-Ming Chen,
Ali Raza Jahejo,
Fazul Nabi,
Shakeel Ahmed,
Jin-Feng Zhao,
Jin Yu,
Chen-Liang Zhang,
Guan-Bao Ning,
Ding Zhang,
Sayed Haidar Abbas Raza,
Wen-Xia Tian
PMID: 33578291
DOI:
10.1016/j.rvsc.2021.01.024
Abstract
Pathogenicity of tibial dyschondroplasia (TD) in broiler chickens is not detected yet. Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway-related genes were investigated in thiram induced TD chickens. Real-time qPCR and immunohistochemical (IHC) technique were used to observe the expression changes of STAT3 and SOSC3 gene on days 1, 2, 4, 6 after feeding 100 mg·kg
thiram. Morphological, pathological, and histological results of this study suggested that chondrocyte cells were observed more damaged on day 6 than day 1, 2, and 4. Therefore, Lameness and damaged chondrocytes gradually increased from day 1 to 6. The mRNA expression level of STAT3 was observed insignificant (P > 0.05) in thiram induced TD chickens' group of day 1. However, on days 2, 4, and 6, the expression was significant (P < 0.05). SOCS3 increased in thiram group on days 1, 2 and 6, decreased on day 4 (P < 0.05). The p-STAT3 and SOCS3 protein's protein localization was evaluated in the control and thiram-induced TD broiler chickens through IHC, suggesting that SOSC3 protein was observed significantly higher on days 1, 2, and 6 and down-regulated on day 4. p-STAT3 protein on thiram induced group was observed significantly upregulated on days 4 and 6. In conclusion, the differential expression of STAT3 and SOCS3 showed that the JAK-STAT signaling pathway might play an important role in regulating an abnormal proliferation, differentiation, or apoptosis of chondrocytes in TD at an early stage.